molecular formula C20H22N8O2 B2639808 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1058497-25-8

4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2639808
CAS No.: 1058497-25-8
M. Wt: 406.45
InChI Key: OOGMWZDYAPGUHP-UHFFFAOYSA-N
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Description

4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound featuring a triazolopyrimidine core, a piperazine ring, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the piperazine-carbonyl bond.

    Formation of the Pyrrolidinone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidinone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential to inhibit cancer cell growth and its antimicrobial properties.

Medicine

In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.

    Triazolopyrimidine Derivatives: Similar to the compound , these derivatives are known for their biological activities and potential therapeutic applications.

Uniqueness

What sets 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one apart is its unique combination of structural features, which allows it to interact with multiple molecular targets. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development in pathogens or cancer cells.

Properties

IUPAC Name

4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O2/c1-25-18-17(23-24-25)19(22-13-21-18)26-7-9-27(10-8-26)20(30)14-11-16(29)28(12-14)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGMWZDYAPGUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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